Magnesium nitrate dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

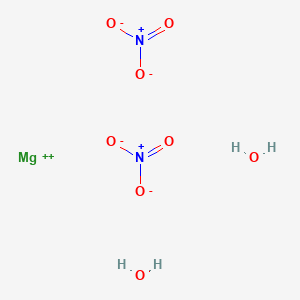

Magnesium nitrate dihydrate, also known as this compound, is a useful research compound. Its molecular formula is H4MgN2O8 and its molecular weight is 184.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fertilizer Production

Magnesium nitrate dihydrate is primarily utilized as a fertilizer due to its high solubility and ability to provide essential nutrients—magnesium and nitrogen—to plants. It is particularly beneficial for crops grown in magnesium-deficient soils, where it enhances chlorophyll production and enzyme activation. The typical formulation provides approximately 9.4% magnesium and 10.5% nitrogen .

Hydroponics and Greenhouse Cultivation

In hydroponics and greenhouse settings, magnesium nitrate is often blended with other fertilizers such as ammonium nitrate and potassium nitrate to create nutrient solutions that optimize plant growth . Its use in these environments allows for precise control over nutrient delivery, leading to improved crop yields.

Chemical Manufacturing

Dehydrating Agent

This compound serves as an effective dehydrating agent in the production of concentrated nitric acid. The compound undergoes thermal decomposition, releasing nitrogen oxides while yielding anhydrous magnesium nitrate . This reaction is crucial in various chemical processes where concentrated nitric acid is required.

Synthesis of Ammonium Nitrate

It is also involved in the synthesis of ammonium nitrate, a widely used fertilizer and explosive material. The reaction between magnesium nitrate and ammonia results in the formation of ammonium nitrate, which can be further processed for agricultural or industrial applications .

Energy Storage

Molten Salt Applications

Recent research has highlighted this compound's potential as a medium-temperature energy storage material in solar thermal power generation. Studies indicate that it can effectively store heat due to its phase change properties during dehydration . This application is particularly significant for enhancing the efficiency of solar energy systems.

Analytical Chemistry

Reagent in Analytical Procedures

In analytical chemistry, this compound is utilized as a reagent for the determination of phosphates and sulfates. Its ability to form insoluble precipitates with these anions makes it valuable for quantitative analysis, aiding in environmental monitoring and quality control processes .

Industrial Applications

Ceramics and Refractories

This compound is used in the production of magnesium oxide and magnesium-containing ceramics. Upon thermal decomposition, it produces magnesium oxide, which is known for its high melting point and resistance to chemical attack . This property makes it suitable for use in refractory materials employed in high-temperature industrial processes.

Surface Treatments

Solutions of magnesium nitrate can be applied for surface treatments on magnesium alloys to enhance corrosion resistance and wear properties. The interaction between the solution and the alloy surface forms protective coatings that improve durability .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Agriculture | Fertilizer for magnesium-deficient soils; used in hydroponics and greenhouse cultivation. |

| Chemical Manufacturing | Dehydrating agent for nitric acid production; involved in ammonium nitrate synthesis. |

| Energy Storage | Medium-temperature energy storage material in solar thermal power systems. |

| Analytical Chemistry | Reagent for phosphate and sulfate determination; useful in environmental monitoring. |

| Industrial Uses | Production of ceramics and refractories; surface treatment for corrosion resistance on alloys. |

Case Studies

- Hydroponic Systems : A study conducted on hydroponic lettuce cultivation demonstrated that using this compound significantly increased growth rates compared to traditional fertilizers lacking magnesium .

- Solar Thermal Energy Storage : Research published on the thermodynamic properties of magnesium nitrate-based molten salts showed promising results for their application in solar thermal energy systems, indicating efficient heat retention capabilities at medium temperatures .

- Corrosion Resistance Enhancement : An investigation into surface treatments using magnesium nitrate solutions revealed improved corrosion resistance in treated magnesium alloys under various environmental conditions, showcasing its industrial relevance .

Eigenschaften

CAS-Nummer |

15750-45-5 |

|---|---|

Molekularformel |

H4MgN2O8 |

Molekulargewicht |

184.35 g/mol |

IUPAC-Name |

magnesium;dinitrate;dihydrate |

InChI |

InChI=1S/Mg.2NO3.2H2O/c;2*2-1(3)4;;/h;;;2*1H2/q+2;2*-1;; |

InChI-Schlüssel |

CLMDNNLJBONLSV-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Mg+2] |

Kanonische SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Mg+2] |

Synonyme |

Magnesium nitrate dihydrate. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.